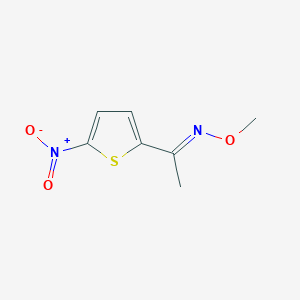
KAVERGAL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kavergal is a naturally occurring compound that belongs to the flavonoid family. It is found in various plants, including the Kava plant. This compound has gained significant attention due to its potential therapeutic and environmental applications. This compound is known for its anti-hypoxic properties and acts on the mitochondrial respiratory chain, serving as an angioprotector .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Kavergal involves the use of specific precursors and reaction conditions. One of the synthetic routes includes the condensation of catechin and gallocatechin units. The reaction typically requires an acidic or basic catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from natural sources, such as the Kava plant. The extraction process includes solvent extraction, purification, and crystallization to obtain this compound in its pure form. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to ensure the quality and consistency of the product .
化学反应分析
Types of Reactions
Kavergal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide are used to oxidize this compound. The reaction typically occurs under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce this compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of specific functional groups in this compound. Common reagents include halogens, alkylating agents, and nucleophiles. .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced biological and chemical properties. These derivatives are often used in further research and development of new therapeutic agents .
科学研究应用
Kavergal has a wide range of scientific research applications in various fields:
Chemistry: this compound is used as a standard in analytical chemistry for the calibration of instruments like HPLC and GC.
Biology: In biological research, this compound is studied for its anti-hypoxic and angioprotective properties.
Medicine: this compound has potential therapeutic applications in treating conditions related to hypoxia and oxidative stress.
Industry: In the industrial sector, this compound is used in the formulation of dietary supplements and nutraceuticals.
作用机制
Kavergal exerts its effects by acting on the mitochondrial respiratory chain. It enhances the efficiency of mitochondrial respiration, thereby reducing the production of reactive oxygen species (ROS) and protecting cells from oxidative damage. The compound also promotes angiogenesis by stimulating the production of vascular endothelial growth factor (VEGF), which is crucial for the formation of new blood vessels .
相似化合物的比较
Similar Compounds
Kavergal is similar to other flavonoid compounds such as catechin, gallocatechin, and epigallocatechin. These compounds share a common structural framework and exhibit similar biological activities.
Uniqueness of this compound
What sets this compound apart from other flavonoids is its unique combination of anti-hypoxic and angioprotective properties. While other flavonoids may possess antioxidant activities, this compound’s ability to enhance mitochondrial respiration and promote angiogenesis makes it particularly valuable in therapeutic applications .
List of Similar Compounds
This compound’s unique properties and wide range of applications make it a compound of significant interest in scientific research and industrial applications. Its potential therapeutic benefits continue to drive research efforts aimed at understanding and harnessing its full potential.
属性
CAS 编号 |
122303-88-2 |
|---|---|
分子式 |
C9H12O2 |
分子量 |
0 |
产品来源 |
United States |
Q1: What is the primary effect of KAVERGAL observed in patients with rheumatic heart disease and circulatory insufficiency?
A1: this compound significantly reduces lipid peroxidation (LPO) in both blood plasma and red blood cells in patients with rheumatic heart disease and circulatory insufficiency [, ]. This suggests a potential protective effect against oxidative stress-induced damage in these patients.
Q2: How does this compound's effect on the antioxidant system compare to standard therapies for rheumatic heart disease?
A2: The research indicates that standard therapies, including anti-inflammatory drugs, cardiac glycosides, diuretics, antiarrhythmic drugs, and nitroglycerin, have minimal impact on LPO levels and antioxidant system activity [, ]. In contrast, this compound demonstrates a significant improvement in these parameters. This suggests a unique mechanism of action for this compound in mitigating oxidative stress.
A3: While the research abstracts don't provide a detailed mechanism, the observed decrease in LPO and increased activity of antioxidant enzymes suggest that this compound likely enhances the body's natural defense mechanisms against oxidative damage [, ]. Further research is needed to elucidate the specific pathways and molecular targets involved.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



